2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)
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Overview
Description
2,2’-tricyclo[3311~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide) is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-tricyclo[3311~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide) typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic coreThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide) exerts its effects involves its interaction with molecular targets through its tricyclic structure. This interaction can influence various pathways, depending on the specific application. For example, in biological systems, it may interact with proteins or enzymes, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound without the N,N-dimethylacetamide groups.
Adamantane: Another tricyclic compound with a different structural arrangement.
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-tert-butylacetamide): A similar compound with tert-butyl groups instead of N,N-dimethylacetamide.
Uniqueness
2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide) is unique due to its specific functional groups and the stability conferred by its tricyclic structure. This makes it particularly valuable in applications requiring high stability and specific interactions with other molecules .
Properties
IUPAC Name |
2-[3-[2-(dimethylamino)-2-oxoethyl]-1-adamantyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-19(2)15(21)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(22)20(3)4/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBZDBPCMFTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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